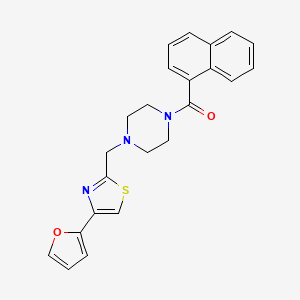

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c27-23(19-8-3-6-17-5-1-2-7-18(17)19)26-12-10-25(11-13-26)15-22-24-20(16-29-22)21-9-4-14-28-21/h1-9,14,16H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGOURDGGJOEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that combines multiple pharmacologically relevant moieties, including furan, thiazole, piperazine, and naphthalene. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 359.5 g/mol. Its structure features:

- Furan Ring : A five-membered aromatic ring contributing to its biological properties.

- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Piperazine Ring : Often associated with neuroactive properties.

- Naphthalene Group : Enhances hydrophobic interactions with biological targets.

1. Antimicrobial Activity

Compounds containing thiazole and piperazine structures have been documented to exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the furan and naphthalene groups may enhance this activity through improved membrane permeability and interaction with bacterial enzymes.

2. Antitumor Activity

Research indicates that thiazole-containing compounds can exert cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

3. Anticonvulsant Properties

Piperazine derivatives are frequently explored for their anticonvulsant potential. Studies have shown that modifications in the piperazine structure can lead to significant enhancements in seizure protection in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which is a common mechanism for many drug candidates.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks active sites on target enzymes |

| Receptor Modulation | Alters receptor activity affecting neurotransmission |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antitumor Efficacy : A study demonstrated that a thiazole-piperazine derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 3.5 µM, indicating strong potential for development as an anticancer agent .

- Antimicrobial Properties : Another investigation highlighted that a structurally similar compound displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a therapeutic agent against infections .

- Neuropharmacological Effects : Research on piperazine derivatives has shown promising results in reducing seizure frequency in animal models, supporting their potential use in treating epilepsy .

Scientific Research Applications

Research has indicated that compounds featuring similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds with thiazole and piperazine derivatives have shown significant activity against various bacterial strains. For instance, studies have reported moderate to good antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

- Antitumor Activity : Thiazole derivatives are often investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Table 1: Biological Activities of Related Compounds

| Compound | Activity | Target |

|---|---|---|

| Compound A | Antimicrobial | E. coli |

| Compound B | Antitumor | Cancer cell lines |

| Compound C | Anticonvulsant | CNS disorders |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest that they may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments are also essential to ensure safety for potential clinical applications.

Case Studies

Several case studies have highlighted the applications of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a new antibiotic agent.

- Cancer Treatment : Research involving thiazole derivatives has shown promising results in preclinical models for various cancers, indicating that modifications to the structure could enhance efficacy.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases, showcasing their potential in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues of Piperazine-Based Methanones

The evidence highlights several structurally related piperazine derivatives with variations in substituents and heterocyclic systems. Key examples include:

Thiophene-Substituted Piperazine Methanones

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Core Structure: Piperazine linked to a thiophene and a trifluoromethylphenyl group. Key Differences: Replaces the target compound’s thiazole-furan and naphthyl groups with thiophene and a CF3-substituted phenyl. Synthesis: Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid . Properties: The CF3 group enhances lipophilicity and metabolic stability compared to the target’s furan-thiazole system .

Furan-Containing Piperazine Derivatives

- 4-(4-Aminobenzoyl)piperazin-1-ylmethanone: Core Structure: Piperazine with a furan-2-yl methanone and an aminobenzoyl group. Key Differences: Substitutes the target’s thiazole-naphthyl moiety with an aminophenyl group. Synthesis: Involves nitro-group reduction using SnCl2, differing from the target’s likely coupling-based synthesis . Properties: The amine group may improve aqueous solubility relative to the naphthyl group in the target compound .

Heterocyclic Hybrids

- 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (Compound 14): Core Structure: Combines naphthofuran, pyrazole, and thiazolidinone. Key Differences: Lacks the piperazine core but shares naphthalene and thiazole-related motifs. Synthesis: Reflux with ethyl bromoacetate, contrasting with the target’s probable coupling reactions . Properties: The thiazolidinone ring may confer distinct bioactivity, such as antimicrobial or anti-inflammatory effects .

Pharmacological Implications

- Electronic and Steric Effects: The target’s thiazole-furan system may offer π-π stacking interactions distinct from MK37’s thiophene or ’s aminobenzoyl group.

- Metabolic Stability :

- Trifluoromethyl groups (e.g., in MK37) improve resistance to oxidative metabolism, whereas the target’s furan may be susceptible to CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.